molecular formula C8H8BClO4 B1593219 4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS No. 874219-45-1

4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Cat. No. B1593219
M. Wt: 214.41 g/mol
InChI Key: YEPWHDGFBVDINZ-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxycarbonyl)phenylboronic acid (4-Cl-3-MCPBA) is a boronic acid derivative that has been gaining popularity in the scientific research community due to its versatile applications. It is a useful reagent for organic synthesis, and has been used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals. It is also a key intermediate in the synthesis of certain polymers and organometallic compounds. In addition, 4-Cl-3-MCPBA has been found to have a range of biochemical and physiological effects, making it an important research tool in a variety of scientific fields.

Scientific Research Applications

“4-Chloro-3-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C8H8BClO4 . It appears as a white to almost white powder or crystal . It’s used in scientific research, particularly in the field of chemistry .

This compound is often used as a reactant in various chemical reactions. For example, it can be used in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It can also be used in the preparation of microtubule inhibitors as potential antitumors . Another application is in rhodium/chiral ligand-catalyzed arylation/Dieckmann-type annulation . It can also be used in copper-catalyzed oxidative N-arylation .

  • Rhodium-Catalyzed Intramolecular Amination : This compound can be used as a reagent in rhodium-catalyzed intramolecular amination. This is a type of reaction that forms a new carbon-nitrogen bond within a molecule, which is a key step in the synthesis of many organic compounds.

  • Palladium-Catalyzed Direct Arylation : It can also be used in palladium-catalyzed direct arylation. This is a type of reaction that forms a new carbon-carbon bond between an aromatic compound and another organic molecule, which is a crucial step in the synthesis of many complex organic compounds.

  • Tandem-Type Palladium (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence : This compound can be used as a reagent in a tandem-type palladium (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. This is a type of reaction that forms a new carbon-carbon bond and a new carbon-nitrogen bond in a single step, which can be used to synthesize complex organic compounds in a more efficient manner.

  • Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides : It can also be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides. This is a type of reaction that introduces a fluoroalkyl group into an arylboronic acid, which can be used to synthesize fluorinated organic compounds.

  • One-Pot Ipso-Nitration of Arylboronic Acids : This compound can be used as a reagent in one-pot ipso-nitration of arylboronic acids. This is a type of reaction that introduces a nitro group into an arylboronic acid, which can be used to synthesize nitroaromatic compounds.

  • Copper-Catalyzed Nitration : It can also be used in copper-catalyzed nitration. This is a type of reaction that introduces a nitro group into an organic molecule, which can be used to synthesize nitroaromatic compounds.

properties

IUPAC Name

(4-chloro-3-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWHDGFBVDINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629622
Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(methoxycarbonyl)phenylboronic acid

CAS RN

874219-45-1
Record name 1-Methyl 5-borono-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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